molecular formula C9H18O3 B118418 3-Hydroxynonanoic acid CAS No. 40165-87-5

3-Hydroxynonanoic acid

Cat. No. B118418
CAS RN: 40165-87-5
M. Wt: 174.24 g/mol
InChI Key: XBUXARJOYUQNTC-UHFFFAOYSA-N
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Description

3-Hydroxynonanoic acid is a carbonyl compound . It is a nonesterified 3-hydroxy acid identified in milk . The molecular formula of 3-Hydroxynonanoic acid is C9H18O3 .


Synthesis Analysis

The synthesis of 3-Hydroxynonanoic acid has been investigated in several studies. For instance, one study reported the simultaneous enzyme/whole-cell biotransformation of C18 Ricinoleic Acid into ®-3-Hydroxynonanoic Acid .


Molecular Structure Analysis

The molecular structure of 3-Hydroxynonanoic acid is characterized by its molecular formula C9H18O3 . The exact mass is 174.125594432 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 3-Hydroxynonanoic acid are not well-documented in the literature. More research is needed to understand the chemical reactions of this compound .


Physical And Chemical Properties Analysis

3-Hydroxynonanoic acid has a molecular weight of 174.24 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 303.2±25.0 °C at 760 mmHg, and a flash point of 151.4±19.7 °C . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Summary of the Application

3-Hydroxynonanoic acid is used in the design and engineering of whole-cell biocatalytic cascades for the valorization of fatty acids . This process involves the biotransformation of renewable fatty acids into industrially relevant oleochemicals .

Methods of Application or Experimental Procedures

One of the representative examples for the combination of free enzymes and whole-cell biocatalysts includes the simultaneous enzyme/whole-cell biotransformation of 10,12-dihydroxyoctadecanoic acid into 3-hydroxynonanoic acid .

2. Synthesis of Chiral Amide Derivatives

Summary of the Application

3-Hydroxynonanoic acid is used in the synthesis of chiral amide derivatives . These derivatives have been found to show activity against tested cancer cells .

Methods of Application or Experimental Procedures

An effective method for preparation of methyl esters of 3-hydroxynonanoic acid from castor oil or methyl ricinoleate by ozonolysis and oxidation was developed . Different primary and secondary, cyclic and acyclic amides, including hydroxamic acids, were obtained .

Results or Outcomes

Among 24 synthesized derivatives of ricinoleic and 3-hydroxynonanoic acids, 16 compounds were obtained and described for the first time . The synthesized compounds showed activity against the tested cancer cells, but the best cytotoxic effect was observed for hydroxamic acid derived from 3-hydroxynonanoic acid against HeLa cells .

3. Production of Medium-Chain Fatty Acids

Summary of the Application

3-Hydroxynonanoic acid is used in the biotransformation of renewable fatty acids into industrially relevant oleochemicals, such as medium-chain fatty acids . These include n-nonanoic acid, 9-hydroxynonanoic acid, 9-aminononanoic acid, and 1,9-nonanedioic acid .

Methods of Application or Experimental Procedures

The process involves the design of biotransformation pathways, discovery and engineering of the cascade enzymes, and functional and balanced expression of the cascade enzymes in microbial cells . One example includes the simultaneous enzyme/whole-cell biotransformation of 10,12-dihydroxyoctadecanoic acid into 3-hydroxynonanoic acid .

4. Food Science and Nutrition

Summary of the Application

3-Hydroxynonanoic acid is a nonesterified 3-hydroxy acid identified in milk . This suggests that it could potentially have applications in food science or nutrition.

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

Future research could focus on the enzyme-based functionalization of hydrophobic substances . Additionally, the investigation of nonpharmacological interventions including omega-3 HUFAs in clinical practice warrants extrapolating .

properties

IUPAC Name

3-hydroxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUXARJOYUQNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-39-4
Record name Nonanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70955371
Record name 3-Hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Hydroxynonanoic acid

CAS RN

40165-87-5, 33796-87-1, 88930-09-0
Record name 3-Hydroxynonanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40165-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxynonanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 °C
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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